1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea is an organic compound characterized by the presence of a tert-butyl group, a methoxyphenyl group, and an ethylurea moiety
Preparation Methods
The synthesis of 1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-(4-methoxyphenyl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and may require a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:
1-Tert-butyl-3-[2-(4-methylphenyl)ethyl]urea: This compound has a similar structure but with a methyl group instead of a methoxy group, leading to different chemical and biological properties.
1-Tert-butyl-3-[2-(4-ethoxyphenyl)ethyl]urea: The presence of an ethoxy group instead of a methoxy group can result in variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)16-13(17)15-10-9-11-5-7-12(18-4)8-6-11/h5-8H,9-10H2,1-4H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRXNLPZKALLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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